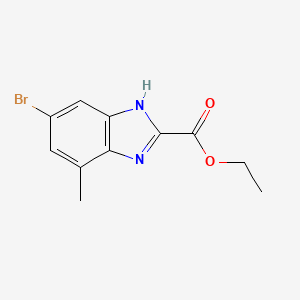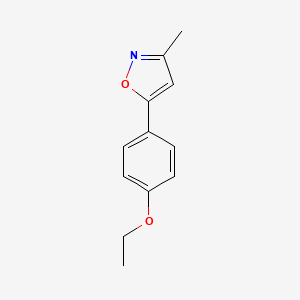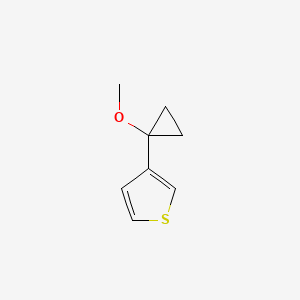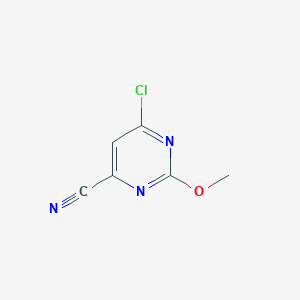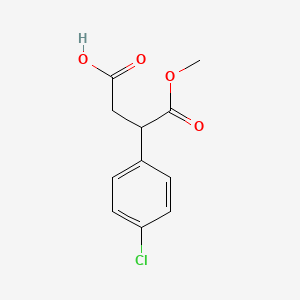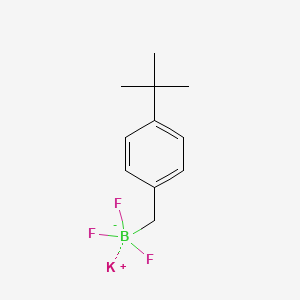
Potassium (4-(tert-butyl)benzyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (4-(tert-butyl)benzyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions . This compound is particularly valued for its role in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis .
Vorbereitungsmethoden
The synthesis of potassium (4-(tert-butyl)benzyl)trifluoroborate typically involves the reaction of 4-(tert-butyl)benzyl bromide with potassium trifluoroborate in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Potassium (4-(tert-butyl)benzyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of palladium catalysts.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various solvents like THF and dimethylformamide (DMF) . The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
Potassium (4-(tert-butyl)benzyl)trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium (4-(tert-butyl)benzyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions . The trifluoroborate group acts as a nucleophile, which can be activated by a base to form a reactive intermediate. This intermediate then participates in the transmetalation step with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Potassium (4-(tert-butyl)benzyl)trifluoroborate can be compared with other potassium organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium methyltrifluoroborate . While all these compounds share similar stability and reactivity characteristics, this compound is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and selectivity in certain reactions . This makes it particularly useful in the synthesis of sterically hindered molecules .
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Eigenschaften
Molekularformel |
C11H15BF3K |
|---|---|
Molekulargewicht |
254.14 g/mol |
IUPAC-Name |
potassium;(4-tert-butylphenyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C11H15BF3.K/c1-11(2,3)10-6-4-9(5-7-10)8-12(13,14)15;/h4-7H,8H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
XXHQTFNJQXDXOQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


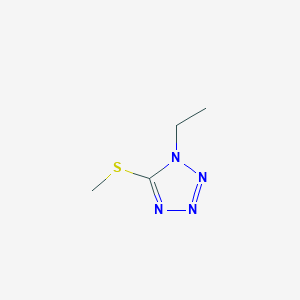

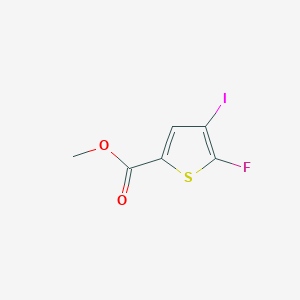
![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
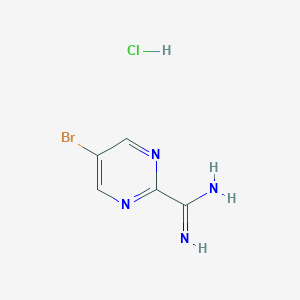
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)
